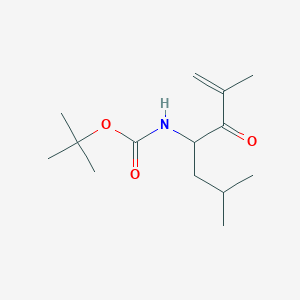
HexNAc-(Hex)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HexNAc-(Hex)2, also known as N-acetylhexosamine-(hexose)2, is a compound consisting of one N-acetylhexosamine unit and two hexose units. This compound is a structural derivative of oligosaccharides, which are carbohydrates composed of a small number of monosaccharide units joined by glycosidic linkages. This compound is commonly found in complex carbohydrates, including glycoproteins and glycolipids, which play critical roles in cellular functions and signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HexNAc-(Hex)2 typically involves multistep chemical processes, including the selective formation of glycosidic bonds. One common method is the total synthesis of L-hexoses, which showcases a methodology for synthesizing polyhydroxylated natural products. This process often involves the use of specific reagents and catalysts to achieve the desired stereochemistry and configuration.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds between N-acetylhexosamine and hexose units. This method is advantageous due to its high specificity and efficiency. Additionally, chemical synthesis methods can be scaled up for industrial production, utilizing optimized reaction conditions and purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
HexNAc-(Hex)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Applications De Recherche Scientifique
HexNAc-(Hex)2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and studying glycosylation processes.
Biology: Plays a role in cellular signaling and recognition processes, as well as in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of biopharmaceuticals and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of HexNAc-(Hex)2 involves its interaction with specific molecular targets and pathways. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signaling cascades and changes in gene expression. Additionally, this compound can be involved in the modification of proteins through glycosylation, affecting their stability, activity, and localization .
Comparaison Avec Des Composés Similaires
HexNAc-(Hex)2 can be compared with other similar compounds, such as:
HexNAc-(Hex)6,7: Consists of six or seven hexose units and two N-acetylhexosamine units.
HexNAc-(Hex)4: Contains four hexose units and two N-acetylhexosamine units.
The uniqueness of this compound lies in its specific structure and the roles it plays in various biological processes. Its smaller size compared to larger oligosaccharides allows for more targeted interactions with specific proteins and receptors, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H35NO16 |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26) |
Clé InChI |
RJTOFDPWCJDYFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


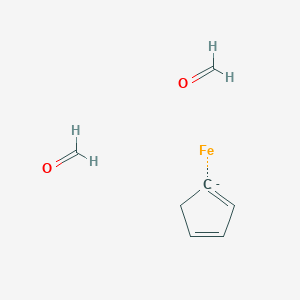
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)

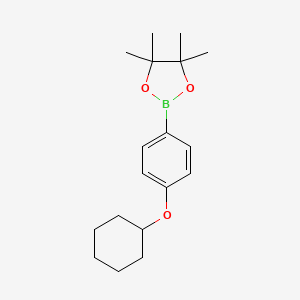
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)

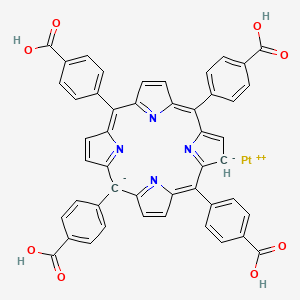
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
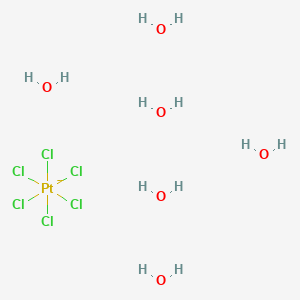

![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)
